Cellotriose
Cellotriose
Beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranosyl-(1->4)-D-galactose is an oligosaccharide.
Maltotriose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Maltotriose is a natural product found in Hamamotoa singularis, Echinacea angustifolia, and other organisms with data available.
Maltotriose is a metabolite found in or produced by Saccharomyces cerevisiae.
Maltotriose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Maltotriose is a natural product found in Hamamotoa singularis, Echinacea angustifolia, and other organisms with data available.
Maltotriose is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
33404-34-1
VCID:
VC20764297
InChI:
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2
SMILES:
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Molecular Formula:
C18H32O16
Molecular Weight:
504.4 g/mol
Cellotriose
CAS No.: 33404-34-1
Reference Standards
Cat. No.: VC20764297
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
* For research use only. Not for human or veterinary use.

Description | Beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranosyl-(1->4)-D-galactose is an oligosaccharide. Maltotriose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Maltotriose is a natural product found in Hamamotoa singularis, Echinacea angustifolia, and other organisms with data available. Maltotriose is a metabolite found in or produced by Saccharomyces cerevisiae. |
---|---|
CAS No. | 33404-34-1 |
Molecular Formula | C18H32O16 |
Molecular Weight | 504.4 g/mol |
IUPAC Name | 2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2 |
Standard InChI Key | FYGDTMLNYKFZSV-UHFFFAOYSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume